molecular formula C7H16N2O B1675354 2-tert-Butylazo-2-hydroxypropane CAS No. 57910-39-1

2-tert-Butylazo-2-hydroxypropane

Cat. No. B1675354
Key on ui cas rn: 57910-39-1
M. Wt: 144.21 g/mol
InChI Key: LGKBMXVIXYRWDK-CMDGGOBGSA-N
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Patent
US03937761

Procedure details

2-t-butylazo-2-hydroxypropane was prepared by reacting aqueous sodium hydroxide and 2-t-butylazo-2-chloropropane in t-butyl alcohol. The 2-t-butylazo-2-hydroxypropane was isolated by diluting the alcohol solution with water and extracting with pentane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[C:3]([N:7]=[N:8][C:9](Cl)([CH3:11])[CH3:10])([CH3:6])([CH3:5])[CH3:4]>C(O)(C)(C)C>[C:3]([N:7]=[N:8][C:9]([OH:1])([CH3:11])[CH3:10])([CH3:6])([CH3:5])[CH3:4] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)N=NC(C)(C)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2-t-butylazo-2-hydroxypropane was prepared

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)N=NC(C)(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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